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molecular formula C10H9F3O B024422 3-(Trifluoromethyl)benzenepropanal CAS No. 21172-41-8

3-(Trifluoromethyl)benzenepropanal

Cat. No. B024422
M. Wt: 202.17 g/mol
InChI Key: APCCHYPQHODSBD-UHFFFAOYSA-N
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Patent
US07834028B2

Procedure details

According to the procedure described above for the preparation of 3-(4-trifluoromethyl-phenyl)-propionaldehyde by PCC-oxidation, 132 mg (44%) of 3-(3-trifluoromethyl-phenyl)-propionaldehyde {LC-MS: tR=0.89 min; [M+H]+=no ionization} was obtained from 3-(3-trifluoromethyl-phenyl)-propan-1-ol (300 mg, 1.5 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC(CCC=O)=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[F:26][C:27]([F:39])([F:38])[C:28]1[CH:29]=[C:30]([CH2:34][CH2:35][CH:36]=[O:37])[CH:31]=[CH:32][CH:33]=1>>[F:26][C:27]([F:38])([F:39])[C:28]1[CH:29]=[C:30]([CH2:34][CH2:35][CH2:36][OH:37])[CH:31]=[CH:32][CH:33]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CCC=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
132 mg
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CCC=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.5 mmol
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 229.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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